molecular formula C9H11N3 B12815280 4-(2,3-dihydro-1H-imidazol-2-yl)aniline CAS No. 500301-55-3

4-(2,3-dihydro-1H-imidazol-2-yl)aniline

Cat. No.: B12815280
CAS No.: 500301-55-3
M. Wt: 161.20 g/mol
InChI Key: CWVGQOVBAQSZLP-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-imidazol-2-yl)aniline is a chemical compound that features an imidazole ring fused to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-imidazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with glyoxal and ammonia, leading to the formation of the imidazole ring . The reaction conditions often require a catalyst and controlled temperature to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to imidazole N-oxides, while substitution reactions can introduce halogenated derivatives .

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and pathways. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydro-1H-imidazol-2-yl)aniline is unique due to its specific substitution pattern, which provides distinct chemical and biological properties.

Properties

CAS No.

500301-55-3

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

4-(2,3-dihydro-1H-imidazol-2-yl)aniline

InChI

InChI=1S/C9H11N3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6,9,11-12H,10H2

InChI Key

CWVGQOVBAQSZLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2NC=CN2)N

Origin of Product

United States

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